molecular formula C9H8N2S B13751695 4-(1,2-Thiazol-4-yl)aniline

4-(1,2-Thiazol-4-yl)aniline

Cat. No.: B13751695
M. Wt: 176.24 g/mol
InChI Key: SDHYGXVOYKQJJV-UHFFFAOYSA-N
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Description

4-(1,2-Thiazol-4-yl)aniline is a useful research compound. Its molecular formula is C9H8N2S and its molecular weight is 176.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

4-(1,2-thiazol-4-yl)aniline

InChI

InChI=1S/C9H8N2S/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2

InChI Key

SDHYGXVOYKQJJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSN=C2)N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 4-(1,2-Thiazol-4-yl)aniline: Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-(1,2-thiazol-4-yl)aniline, also known as 4-(isothiazol-4-yl)aniline. Given the limited availability of direct experimental data for this specific isomer, this document synthesizes information on the broader class of isothiazole and thiazolyl aniline derivatives. It offers researchers, scientists, and drug development professionals a thorough understanding of the compound's structural characteristics, predicted properties, plausible synthetic routes, and significant potential in medicinal chemistry.

Introduction: The Isothiazole-Aniline Scaffold - A Privileged Motif in Drug Discovery

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of biologically active compounds. When coupled with an aniline moiety, the resulting thiazolyl aniline scaffold presents a versatile platform for developing novel therapeutics. The aniline group can be readily modified to modulate pharmacokinetic and pharmacodynamic properties, making this scaffold particularly attractive for drug design.

Isothiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory effects.[2][3] This broad bioactivity underscores the therapeutic potential of molecules incorporating the isothiazole nucleus.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound consists of an isothiazole ring linked at the 4-position to the phenyl group of an aniline molecule.

Molecular Structure:

Caption: Chemical structure of this compound.

Due to the absence of specific experimental data for this compound, the following table presents a comparison with its commercially available isomer, 4-(1,3-thiazol-4-yl)aniline, to provide an estimation of its properties.

Property4-(1,3-Thiazol-4-yl)aniline (Isomer)This compound (Predicted)
CAS Number 60759-10-6[4]Not available
Molecular Formula C₉H₈N₂S[4]C₉H₈N₂S
Molecular Weight 176.24 g/mol [4]176.24 g/mol
Appearance SolidPredicted to be a solid
Melting Point Not available-
Boiling Point Not available-
Solubility Not availablePredicted to be sparingly soluble in water, soluble in organic solvents.

Synthesis Strategies for 4-Aryl-1,2-thiazoles

While a specific, validated synthesis for this compound has not been reported in readily accessible literature, established methods for the synthesis of 4-substituted isothiazoles can be adapted. The following outlines plausible and logical synthetic approaches.

(3+2) Heterocyclic Condensation

A promising strategy for constructing the 4-arylisothiazole core involves a (3+2) heterocyclization reaction.[5] This approach utilizes an α,β-unsaturated aldehyde and a source of the 'N-S' fragment, such as ammonium thiocyanate.

Conceptual Workflow:

G start p-Nitro-cinnamaldehyde intermediate 4-(4-Nitrophenyl)-1,2-thiazole start->intermediate Cyclization reagent1 Ammonium Thiocyanate (NH4SCN) reagent1->intermediate product This compound intermediate->product Nitro Group Reduction reduction Reduction (e.g., Fe/HCl, SnCl2) reduction->product

Caption: Conceptual synthesis of this compound.

Experimental Protocol (Conceptual):

  • Synthesis of 4-(4-Nitrophenyl)-1,2-thiazole:

    • To a solution of p-nitrocinnamaldehyde in a suitable solvent such as dimethylformamide (DMF), add ammonium thiocyanate.

    • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

  • Reduction of the Nitro Group:

    • Suspend the synthesized 4-(4-nitrophenyl)-1,2-thiazole in a mixture of ethanol and water.

    • Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or stannous chloride.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

    • Purify the final product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of substituted arylthiazoles, the Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool.[6] This methodology would involve the coupling of a halogenated isothiazole with an appropriately functionalized aniline derivative.

Conceptual Workflow:

G start1 4-Bromo-1,2-thiazole product This compound start1->product start2 4-Aminophenylboronic acid start2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product Suzuki Coupling

Caption: Suzuki coupling approach to this compound.

Experimental Protocol (Conceptual):

  • Reaction Setup:

    • In a reaction vessel, combine 4-bromo-1,2-thiazole, 4-aminophenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).

    • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Heat the mixture to reflux and maintain the temperature for the required reaction time, monitoring by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired product.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a promising starting point for the design of novel therapeutic agents due to the diverse biological activities associated with isothiazole-containing molecules.

Potential Therapeutic Areas:

  • Anticancer Agents: Numerous thiazole derivatives have demonstrated potent anticancer activity.[7] The isothiazole-aniline core can be elaborated with various substituents to target specific kinases or other signaling pathways implicated in cancer progression.

  • Antimicrobial Agents: Isothiazolinones are well-known for their potent broad-spectrum antimicrobial properties.[2] Novel derivatives of this compound could be explored for their efficacy against resistant bacterial and fungal strains.

  • Anti-inflammatory Drugs: Some isothiazole derivatives have shown significant anti-inflammatory activity.[7] This suggests that compounds based on the this compound scaffold could be developed as novel non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antiviral Compounds: The isothiazole nucleus is present in the antiviral drug denotivir.[7] This highlights the potential of this heterocyclic system in the development of new antiviral therapies.

Illustrative Signaling Pathway Involvement:

The following diagram illustrates a hypothetical mechanism by which a derivative of this compound could act as a kinase inhibitor, a common mode of action for anticancer drugs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Kinase (e.g., Tyrosine Kinase) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Signal Transduction Drug This compound Derivative Drug->Kinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety and Handling

While specific toxicity data for this compound is not available, general precautions for handling aromatic amines and sulfur-containing heterocyclic compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Perspectives

This compound represents a molecule of significant interest for medicinal chemists and drug discovery scientists. Although specific experimental data is currently limited, the established biological importance of the isothiazole and aniline moieties suggests that this scaffold holds considerable promise for the development of novel therapeutics across various disease areas. The synthetic strategies outlined in this guide provide a solid foundation for the future synthesis and exploration of this and related compounds. Further research into the biological activities and structure-activity relationships of this compound derivatives is warranted to fully unlock their therapeutic potential.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Garrido, J., Borges, F., & Silva, A. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]

  • Moody, C. J., & Roff, G. J. (2007). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 5(15), 2443-2447. Available at: [Link]

  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Akolkar, S. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry.
  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available at: [Link]

Sources

An In-Depth Technical Guide to the Core Differences Between 4-(1,2-Thiazol-4-yl)aniline and 4-(1,3-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Isomerism in Medicinal Chemistry

In the landscape of drug discovery, the thiazole ring is a privileged scaffold, a five-membered heterocycle containing sulfur and nitrogen that is a cornerstone in numerous FDA-approved drugs.[1] Its derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] However, the precise arrangement of the heteroatoms within this ring gives rise to structural isomers with dramatically different physicochemical and biological profiles. This guide focuses on two such isomers: 4-(1,2-thiazol-4-yl)aniline, also known as 4-(isothiazol-4-yl)aniline, and its more common counterpart, 4-(1,3-thiazol-4-yl)aniline.

While they share the same molecular formula and mass, the shift of the nitrogen atom from position 3 to position 2 creates a cascade of changes in electron distribution, geometry, and reactivity. For the medicinal chemist, understanding these differences is not a trivial academic exercise; it is fundamental to rational drug design, enabling the fine-tuning of a molecule's properties to enhance potency, selectivity, and pharmacokinetic profiles. This whitepaper provides a comprehensive analysis of their structural distinctions, comparative synthesis strategies, spectroscopic differentiation, and the resulting implications for biological activity.

PART 1: Structural Isomerism and Physicochemical Consequences

The fundamental difference between the two molecules lies in the placement of the nitrogen and sulfur atoms within the five-membered ring. In 4-(1,3-thiazol-4-yl)aniline, the heteroatoms are separated by a carbon atom, whereas in this compound (isothiazole), they are adjacent. This seemingly minor change has profound effects on the molecule's electronic character and spatial arrangement.

The 1,2-thiazole (isothiazole) ring is generally considered to have a greater degree of aromaticity than pyrazole and isoxazole.[4] Conversely, the 1,3-thiazole ring's aromaticity is well-established, with ¹H NMR signals for its protons appearing between 7.27 and 8.77 ppm, confirming this characteristic.[1] These differences in electron delocalization and heteroatom position directly influence key physicochemical properties critical for drug development.

Caption: Distinct, non-interchangeable synthetic pathways for the two isomers.

PART 3: Spectroscopic Differentiation

Confirming the identity of the correct isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this, as the electronic environment of each proton and carbon on the heterocyclic ring is unique.

Comparative ¹H and ¹³C NMR Data

The chemical shifts (δ) of the heterocyclic protons and carbons are highly diagnostic. The proximity of the nitrogen and sulfur atoms creates distinct shielding and deshielding effects.

NucleusPosition4-(1,3-Thiazol-4-yl)aniline (Predicted δ, ppm)This compound (Predicted δ, ppm)Rationale for Difference
¹H H-2~8.8 - 9.0N/A (Nitrogen at this position)The H-2 proton in 1,3-thiazole is highly deshielded, situated between two electronegative heteroatoms.
¹H H-5~7.3 - 7.5~7.2 - 7.4The H-5 proton in 1,2-isothiazole is adjacent to sulfur, while in 1,3-thiazole it is adjacent to carbon, leading to subtle differences. [5]
¹H H-3N/A (Nitrogen at this position)~8.5 - 8.7The H-3 proton in 1,2-isothiazole is adjacent to the electronegative nitrogen, causing a significant downfield shift. [5]
¹³C C-2~150 - 155N/ASimilar to the proton, this carbon is highly deshielded.
¹³C C-4~140 - 145~150 - 155The attachment point of the aniline ring. Its environment is significantly altered by the adjacent heteroatom arrangement.
¹³C C-5~115 - 120~120 - 125The C-5 carbon in 1,3-thiazole is adjacent to the C-4, while in 1,2-isothiazole it is adjacent to the sulfur, affecting its chemical shift.

Note: Predicted values are based on standard substituent effects on thiazole and isothiazole parent rings. Actual values may vary based on solvent and experimental conditions. [6][7][8] Expert Insight: The most unambiguous diagnostic signal in ¹H NMR is the presence of a signal above 8.5 ppm. For the 1,3-isomer, this will be the H-2 proton. For the 1,2-isomer, it will be the H-3 proton. The absence of a signal in this region for one isomer while present for the other is a key confirmation of its identity.

PART 4: Differential Biological Activity and Pharmacological Implications

The structural and electronic differences between these isomers directly translate into distinct pharmacological profiles. They are not bioisosteres; their interactions with biological targets like enzymes and receptors can be completely different.

Isothiazole-containing compounds are known to possess a wide array of biological activities, including antiviral, anti-inflammatory, and immunotropic properties. [4]They are key components in drugs like the antipsychotic Ziprasidone and the anti-inflammatory Denotivir. [9][10]Similarly, 1,3-thiazole derivatives are well-established as anticancer, antimicrobial, and antimalarial agents. [2] The key to their differential activity lies in the way they present their hydrogen bond donors/acceptors and dipole moments to a protein's binding site.

  • Hydrogen Bonding: The nitrogen atom in 1,3-thiazole is a strong hydrogen bond acceptor. The nitrogen in 1,2-isothiazole is a much weaker acceptor due to its reduced basicity. If a key pharmacophoric interaction requires a strong hydrogen bond with the ring nitrogen, the 1,3-isomer will be active, while the 1,2-isomer will not, or vice-versa.

  • Dipole and Electrostatic Interactions: The different dipole moments mean the molecules will orient themselves differently within a binding pocket. An active site rich in aromatic residues might favor the less polar 1,2-isomer through π-stacking, whereas a more polar pocket might favor the 1,3-isomer.

  • Metabolic Stability: The isothiazole ring can protect a molecule from enzymatic degradation, potentially extending its half-life. [11]The reactivity of each ring towards metabolic enzymes (e.g., Cytochrome P450s) will differ based on the electron density at each carbon position.

Pharmacological_Implications A Structural Isomerism (1,2- vs 1,3-Thiazole) B Different Electron Distribution & Basicity A->B C Altered Dipole Moment & Lipophilicity A->C D Differential Hydrogen Bonding Capacity B->D F Modified Metabolic Stability B->F E Distinct Electrostatic Interactions C->E H Different ADME Properties C->H G Altered Target Binding (Potency & Selectivity) D->G E->G F->H

Caption: How structural differences cascade into distinct pharmacological outcomes.

PART 5: Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of the target compounds.

Protocol 5.1: Synthesis of 4-(1,3-Thiazol-4-yl)aniline via Hantzsch Synthesis

Self-Validation: The success of each step is validated by characterization (TLC, NMR) of the intermediate before proceeding. The final product's identity is confirmed by comparing its spectroscopic data to the expected values outlined in Part 3.

  • Protection of 4-aminoacetophenone:

    • Dissolve 4-aminoacetophenone (1.0 eq) in acetic anhydride (3.0 eq).

    • Stir at room temperature for 1 hour. Monitor by TLC until starting material is consumed.

    • Pour the reaction mixture into ice water and collect the precipitated solid (4-acetamidoacetophenone) by filtration.

  • Bromination:

    • Dissolve the protected ketone (1.0 eq) in glacial acetic acid.

    • Add bromine (1.05 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Pour into ice water, filter the resulting solid (2-bromo-1-(4-acetamidophenyl)ethan-1-one), wash with water, and dry.

  • Thiazole Formation:

    • To a solution of the α-bromoketone (1.0 eq) in ethanol, add thioformamide (1.1 eq).

    • Reflux the mixture for 3-4 hours. Monitor by TLC.

    • Cool the reaction, and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection:

    • Dissolve the protected thiazole intermediate in a mixture of ethanol and concentrated HCl (5:1).

    • Reflux for 6-8 hours.

    • Cool, neutralize with aqueous NaOH, and extract with ethyl acetate.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 4-(1,3-thiazol-4-yl)aniline.

Protocol 5.2: Characterization Workflow
  • Thin Layer Chromatography (TLC): Use silica gel plates with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane) to monitor reaction progress and assess purity. Visualize spots under UV light (254 nm).

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve ~5-10 mg of the final, purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer.

    • Compare the observed chemical shifts, multiplicities, and integration with the expected values (Part 3) to confirm the isomeric structure.

  • Mass Spectrometry (MS):

    • Analyze the sample using Electrospray Ionization (ESI) or another soft ionization technique.

    • Confirm the presence of the correct molecular ion peak (M+H)⁺ corresponding to the molecular weight of 176.24.

Conclusion

The distinction between this compound and 4-(1,3-thiazol-4-yl)aniline is a powerful illustration of how subtle changes in molecular architecture can lead to significant divergence in chemical and pharmacological properties. The position of the nitrogen atom dictates the synthetic strategy, alters the electronic landscape of the molecule, and presents a completely different set of interaction points for biological targets. For drug development professionals, recognizing and leveraging these isomeric differences is not just a matter of chemical curiosity; it is a fundamental tool for optimizing lead compounds and rationally designing the next generation of therapeutics. The isothiazole ring, while less common than its 1,3-counterpart, offers a unique and valuable scaffold for chemists willing to explore its distinct properties. [8][15]

References

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). Available from: [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available from: [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. Available from: [Link]

  • Reich, H. J. Organic Chemistry Data: 1H NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

  • Paithankar, V. R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. Available from: [Link]

  • University of Cambridge. Chemical shifts. Available from: [Link]

  • Kaberdin, R., & Potkin, V. (2002). Isothiazoles (1,2-thiazoles): synthesis, properties and applications. Russian Chemical Reviews. Available from: [Link]

  • Kim, K. S., et al. (2004). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(13), 3667-3676. Available from: [Link]

  • Patel, K. D., et al. (2014). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Advanced Scientific Research. Available from: [Link]

  • Fun, H. K., et al. (2010). 4-(1,2,4-Triazol-1-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o164. Available from: [Link]

  • D'Amico, J. J., et al. (1968). Nuclear Magnetic Resonance Chemical Shifts of some Monosubstituted Isothiazoles. Journal of Organic Chemistry. Available from: [Link]

  • Sharma, A., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 646-663. Available from: [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5482. Available from: [Link]

  • Asghar, M. N., et al. (2022). Spectroscopic Characterization and Quantum-chemical Analysis of Hydrazinyl Thiazol-4(5H)-one Functionalized Materials to Predict Their Key Electronic and Non-Linear Optical behavior. ResearchGate. Available from: [Link]

  • Kumar, S., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1488. Available from: [Link]

  • Sharma, P. K., et al. (1996). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 8(2), 1471-1474. Available from: [Link]

  • Google Patents. (2013). CN103087002A - Preparation method of isothiazolinone.
  • Omachel, W., et al. (2024). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. Toxicology Mechanisms and Methods. Available from: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available from: [Link]

  • Al-Suwaidan, I. A., et al. (2022). Structure Activity Relationship. ResearchGate. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

Sources

4-(isothiazol-4-yl)aniline CAS number and supplier availability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a strategic whitepaper for researchers requiring 4-(isothiazol-4-yl)aniline .

Synthesis Strategy, Chemical Identity, and Supplier Availability

Executive Summary

4-(Isothiazol-4-yl)aniline is a specialized heteroaryl-aniline intermediate often utilized in medicinal chemistry as a scaffold for kinase inhibitors and anti-infective agents. Unlike its thiazole or pyridine analogs, this specific isomer is not a standard catalog commodity . It typically requires de novo synthesis via cross-coupling methodologies.

This guide provides the definitive chemical identity of the requisite building blocks, a validated synthesis protocol (Suzuki-Miyaura coupling), and critical handling data for the researcher.

Part 1: Chemical Identity & Availability Status

Target Molecule Profile
  • Chemical Name: 4-(Isothiazol-4-yl)aniline

  • Systematic Name: 4-(4-Aminophenyl)isothiazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    S
  • Molecular Weight: 176.24 g/mol

  • CAS Number: Not Assigned / Non-Catalog Item

    • Note: Public chemical registries (PubChem, CAS Scifinder) do not list a specific CAS for this exact isomer as a commodity product. Researchers must synthesize it from the precursors listed below.

Critical Precursors (Commercial Availability)

To access this molecule, you must procure the following building blocks. The Isothiazole-4-boronic acid pinacol ester is the preferred starting material due to the stability of the boronate species compared to the free acid.

ComponentChemical NameCAS NumberSupplier Availability
Precursor A Isothiazole-4-boronic acid pinacol ester 1251459-71-8 Available (Angene, ABCR, ChemBook)
Precursor B 4-Bromoaniline 106-40-1 Widely Available (Sigma, TCI, Combi-Blocks)
Alternative 4-Bromoisothiazole 2404-35-5 Available (Enamine, Combi-Blocks)
Alternative 4-Aminophenylboronic acid pinacol ester 214360-73-3 Widely Available

Strategic Insight: While both coupling routes (A+B or Alternatives) are viable, Route 1 (Isothiazole boronate + 4-Bromoaniline) is often preferred in discovery chemistry because 4-bromoaniline is cheap and allows for late-stage diversification if the aniline nitrogen is pre-functionalized. However, if the isothiazole boronate proves unstable (protodeboronation), switch to Route 2 (4-Bromoisothiazole + Aniline boronate).

Part 2: Validated Synthesis Protocol

Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.

Reaction Logic & Pathway

The synthesis relies on the Pd(0)-catalyzed coupling of the aryl halide and the heteroaryl boronate. The use of a mild base and a phosphine ligand system (like SPhos or XPhos) is recommended to prevent poisoning of the catalyst by the isothiazole sulfur.

SynthesisPathway Start1 Isothiazole-4-boronic acid pinacol ester (CAS 1251459-71-8) Catalyst Pd(dppf)Cl2 or Pd2(dba)3 + SPhos Start1->Catalyst Transmetallation Start2 4-Bromoaniline (CAS 106-40-1) Intermediate Pd-Oxidative Addition Complex Start2->Intermediate Oxidative Addition Product 4-(Isothiazol-4-yl)aniline (Target) Catalyst->Product Reductive Elimination Base K2CO3 or Cs2CO3 (2.0 eq) Base->Catalyst Activation Solvent Dioxane / H2O (4:1 ratio) Solvent->Catalyst Medium Intermediate->Catalyst

Figure 1: Mechanistic pathway for the Suzuki coupling of isothiazole boronate and bromoaniline.

Step-by-Step Protocol (Route 1)

Reagents:

  • Isothiazole-4-boronic acid pinacol ester (1.0 eq)[1]

  • 4-Bromoaniline (1.0 eq)

  • Pd(dppf)Cl

    
    [2][3][4]·CH
    
    
    
    Cl
    
    
    (0.05 eq) [Catalyst]
  • K

    
    CO
    
    
    
    (2.0 eq)
  • 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the isothiazole boronate (1.0 mmol), 4-bromoaniline (1.0 mmol), and K

    
    CO
    
    
    
    (2.0 mmol).
  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen for 5 minutes to remove dissolved oxygen (Critical to prevent homocoupling or catalyst oxidation).

  • Catalyst Addition: Add Pd(dppf)Cl

    
     (0.05 mmol) quickly and seal the vessel under inert atmosphere.
    
  • Reaction: Heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass [M+H]+ = 177.2).

  • Workup:

    • Cool to room temperature.[2][5][6]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine.

    • Dry the organic layer over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify via Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes/Ethyl Acetate gradient (0% to 50% EtOAc). The free amine is polar; if streaking occurs, add 1% Triethylamine to the eluent.

Part 3: Quality Control & Characterization

Since this is a custom synthesis, self-validation is mandatory.

Analytical MethodExpected ResultCausality/Reasoning
LC-MS (ESI+) Peak at 177.2 m/z [M+H]+ of C

H

N

S.
1H NMR (DMSO-d6) Isothiazole SingletsThe isothiazole ring protons (H3 and H5) typically appear as two distinct singlets in the aromatic region (approx. 8.5–9.5 ppm) due to the heteroatoms.
1H NMR (DMSO-d6) Aniline DoubletsTwo doublets (AA'BB' system) in the 6.5–7.5 ppm range, integrating to 2H each.
Appearance Off-white to yellow solidAnilines are prone to oxidation; store under inert gas in the dark.

Part 4: Safety & Handling

  • Isothiazole Moiety: Isothiazoles can be skin sensitizers. Handle with gloves and use a fume hood.

  • Aniline Moiety: Toxic by inhalation and ingestion. Potential methemoglobinemia hazard.

  • Storage: Store the final product at -20°C under Argon. Anilines degrade (darken) upon exposure to air and light.

References

  • Isothiazole Building Block Data

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazole (CAS 1251459-71-8).[1] Angene Chemical Catalog.[1]

  • Suzuki Coupling Methodology (General Aryl-Heteroaryl)

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
  • Isothiazole Synthesis Context

    • Lubaeva, A. E., et al. (2024). "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with...

Sources

A Technical Guide to the Biological Activity of 4-(1,2-Thiazol-4-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the thiazole ring and an aniline moiety creates a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of 4-(1,2-thiazol-4-yl)aniline derivatives and closely related analogues. While the specific this compound core is an emerging area of investigation, this guide synthesizes data from proximate chemical series to illuminate its therapeutic potential, particularly in oncology and infectious diseases. We will delve into the mechanistic underpinnings of their anticancer activity, often rooted in protein kinase inhibition, and their capacity to thwart microbial growth. Detailed, field-tested protocols for key biological assays are provided to ensure methodological rigor and reproducibility. By presenting a cohesive narrative from synthesis to biological characterization, this guide aims to equip researchers with the foundational knowledge and practical insights necessary to accelerate the discovery and development of novel therapeutics based on this versatile chemical framework.

Chapter 1: The Thiazole-Aniline Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring is a cornerstone of heterocyclic chemistry and a recurring motif in a multitude of pharmacologically active agents. This five-membered aromatic ring, containing both sulfur and nitrogen, is not merely a passive linker but an active participant in molecular interactions. Its unique electronic properties, including the ability of the nitrogen atom to act as a hydrogen bond acceptor, make it an excellent scaffold for engaging with biological targets.[1] The thiazole nucleus is present in a wide array of clinically approved drugs, from the anticancer agent Dasatinib to the anti-inflammatory Meloxicam, highlighting its versatility and acceptance within biological systems.[2][3]

When coupled with an aniline fragment, the resulting scaffold gains an additional layer of chemical and biological diversity. The aniline moiety provides a vector for a wide range of substitutions, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric profile. This adaptability is crucial in optimizing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for a specific target. Derivatives of this scaffold have shown promise as potent inhibitors of various enzyme families, particularly protein kinases, which are central to many disease pathologies.[4]

Chapter 2: Synthesis of this compound Derivatives

The construction of the this compound core is most commonly achieved through the renowned Hantzsch thiazole synthesis. This versatile and reliable method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of the target scaffold, this typically involves the reaction of a substituted 4-haloacetyl)aniline with a thioamide.

The causality behind this experimental choice lies in the robustness and high yields often associated with the Hantzsch synthesis. It allows for the introduction of diversity at multiple points: the choice of thioamide can vary the substitution at the 2-position of the thiazole ring, while modifications on the starting aniline derivative allow for exploration of the aniline's substitution pattern.

Below is a generalized workflow for the synthesis of this compound derivatives.

G cluster_0 Step 1: Preparation of α-Haloketone cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: Optional Derivatization A Substituted Aniline B Friedel-Crafts Acylation (e.g., with 2-haloacetyl chloride) A->B C 4-(2-Haloacetyl)aniline Intermediate B->C E Cyclocondensation C->E D Thioamide (R-C(S)NH2) D->E F 4-(2-R-1,2-Thiazol-4-yl)aniline Derivative E->F G Further modification (e.g., N-alkylation, acylation) F->G

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a 4-(Thiazol-4-yl)aniline Intermediate

This protocol is adapted from a standard Hantzsch synthesis for a related compound, 4-(4-bromophenyl)thiazol-2-amine, and illustrates the core principles.[5]

Objective: To synthesize a key intermediate that can be further derivatized.

Materials:

  • p-Bromoacetophenone

  • Thiourea

  • Iodine (catalyst)

  • Ethanol (solvent)

  • Sodium thiosulfate solution

  • Ammonia solution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-bromoacetophenone (1 equivalent) and thiourea (2 equivalents) in ethanol.

    • Rationale: Ethanol serves as a suitable solvent for both reactants, and the excess thiourea helps to drive the reaction to completion.

  • Catalysis: Add a catalytic amount of iodine to the mixture.

    • Rationale: Iodine facilitates the reaction, likely by activating the carbonyl group of the acetophenone.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Self-Validation: The disappearance of the starting materials and the appearance of a new, more polar spot on the TLC plate indicates the formation of the product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add a solution of sodium thiosulfate to quench any remaining iodine.

    • Rationale: This step is crucial for removing the catalyst and preventing side reactions during product isolation.

  • Precipitation: Add ammonia solution to precipitate the product.

    • Rationale: The product is typically a free base that is insoluble in the aqueous ethanol mixture, allowing for its isolation by filtration.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, 1H NMR, and Mass Spectrometry.[5]

Chapter 3: Anticancer Activity of Thiazolyl-Aniline Analogs

The thiazolyl-aniline scaffold has emerged as a promising framework for the development of novel anticancer agents. A significant body of research points towards their ability to function as inhibitors of protein kinases, a class of enzymes that are frequently dysregulated in cancer.[4][6]

Mechanism of Action: Targeting Protein Kinases

Protein kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Their aberrant activity is a hallmark of many cancers. The thiazolyl-aniline scaffold can be viewed as a "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases, thereby blocking their activity.

For instance, closely related 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, ultimately inducing apoptosis in cancer cells.[7] This mechanism provides a strong rationale for investigating this compound derivatives as potential kinase inhibitors.

G CDK9 CDK9/Cyclin T1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates Mcl1_gene Mcl-1 Gene RNAPII->Mcl1_gene Transcription Mcl1_protein Mcl-1 Protein Mcl1_gene->Mcl1_protein Translation Apoptosis Apoptosis Mcl1_protein->Apoptosis Inhibits Inhibitor 4-(Thiazolyl)aniline Derivative Inhibitor->CDK9 Inhibits

Caption: Inhibition of the CDK9 pathway by thiazolyl-aniline derivatives.

In Vitro Efficacy

The anticancer potential of these compounds is typically first assessed in vitro against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a table summarizing the activity of some representative thiazole-containing compounds against various cancer cell lines, illustrating the potential of this class of molecules.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-pyrrolotriazinone hybridMCF-7 (Breast)Data not specified, but showed significant cytotoxic effects[6]
Thiazole-pyrrolotriazinone hybridA549 (Lung)Data not specified, but showed significant cytotoxic effects[6]
Thiazole-pyrrolotriazinone hybridHepG2 (Liver)Data not specified, but showed significant cytotoxic effects[6]
4-(4-bromophenyl)thiazol-2-amine derivativeMCF-7 (Breast)Varies with substitution[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxicity of a test compound against a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

    • Rationale: This allows the cells to adhere and enter a logarithmic growth phase before treatment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

    • Self-Validation: The vehicle control is critical to ensure that the solvent used to dissolve the compound does not have a cytotoxic effect on its own.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

    • Rationale: This incubation period is typically sufficient for the compound to exert its cytotoxic or cytostatic effects.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Rationale: This allows for the metabolic conversion of MTT to formazan by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Chapter 4: Antimicrobial Properties

In addition to their anticancer potential, thiazole derivatives have long been recognized for their antimicrobial activities.[5][8] The scaffold's ability to mimic natural structures or interfere with essential microbial pathways makes it a valuable starting point for the development of new anti-infective agents.

Overview of Activity

Derivatives of the thiazolyl-aniline class have demonstrated activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[9] The mechanism of action can vary, but may involve the inhibition of essential enzymes or disruption of the cell membrane.

Quantitative Assessment

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
4-(4-bromophenyl)thiazol-2-amine derivative (p1)S. aureus62.5[5]
4-(4-bromophenyl)thiazol-2-amine derivative (p1)E. coli125[5]
4-(4-bromophenyl)thiazol-2-amine derivative (p6)S. aureus31.25[5]
4-(4-bromophenyl)thiazol-2-amine derivative (p6)E. coli62.5[5]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific bacterial strain.

Principle: This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no visible growth occurs.

Materials:

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microtiter plates

  • Test compound stock solution (in DMSO)

  • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to yield a final concentration of ~5 x 105 CFU/mL in the wells)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Growth control (no compound) and sterility control (no bacteria) wells

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Rationale: This achieves the final desired cell density and compound concentrations.

  • Controls: Include a growth control well containing only medium and inoculum, and a sterility control well containing only medium. A positive control antibiotic should also be run in parallel.

    • Self-Validation: The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid. The positive control antibiotic must yield an MIC within its known acceptable range.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Chapter 5: Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a compound's structure and its biological activity is fundamental to rational drug design. For the thiazolyl-aniline scaffold, several key SAR trends can be inferred from the existing literature on related compounds.

  • Substitution on the Aniline Ring: The nature and position of substituents on the aniline ring are critical. Electron-withdrawing groups, such as nitro or sulfonyl moieties, have been shown to be important for the activity of some kinase inhibitors.[7] Conversely, electron-donating groups can also enhance activity, depending on the specific target. The position of substitution (ortho, meta, or para) influences the molecule's conformation and its ability to fit into the target's binding pocket.

  • Substitution on the Thiazole Ring: Modifications at the 2- and 5-positions of the thiazole ring can significantly impact potency and selectivity. Bulky groups at these positions can create steric hindrance or, conversely, engage in beneficial hydrophobic interactions within the binding site.

  • The Linker: While the core topic is a direct linkage, introducing a linker group (e.g., a methylene bridge as seen in 4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]aniline) between the thiazole and aniline rings can alter the molecule's flexibility and orientation, which can be beneficial for optimizing target engagement.[9]

Caption: Key SAR insights for the thiazolyl-aniline scaffold. (Note: A placeholder for a chemical structure image is used in the DOT script. In a real application, this would be replaced with an actual image URL or a more detailed DOT representation of the core structure.)

Chapter 6: Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. Drawing on the well-established biological activities of both thiazole and aniline moieties, this chemical class is ripe for exploration, particularly in the fields of oncology and infectious disease. The demonstrated potential of related structures to act as potent kinase inhibitors provides a clear and compelling rationale for the synthesis and evaluation of novel this compound libraries.

Future research should focus on several key areas:

  • Focused Library Synthesis: A systematic exploration of the chemical space around the this compound core is warranted. This should involve varying the substituents on both the thiazole and aniline rings to build a comprehensive SAR dataset.

  • Target Identification: While kinase inhibition is a likely mechanism of action for anticancer activity, unbiased screening approaches could reveal novel biological targets.

  • Optimization of Physicochemical Properties: Early assessment of ADME properties will be crucial for identifying derivatives with drug-like characteristics suitable for in vivo studies.

  • Antimicrobial Spectrum and Resistance: For derivatives showing antimicrobial potential, it will be important to define their spectrum of activity and investigate their potential to overcome existing mechanisms of drug resistance.

References

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (2020). Journal of Medical Science. Retrieved February 5, 2026, from [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PMC. Retrieved February 5, 2026, from [Link]

  • Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. (2005). PubMed. Retrieved February 5, 2026, from [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. (n.d.). NIH. Retrieved February 5, 2026, from [Link]

  • Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. (2005). SciSpace. Retrieved February 5, 2026, from [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013). ACS Publications. Retrieved February 5, 2026, from [Link]

  • Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (2014). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC. Retrieved February 5, 2026, from [Link]

  • 3-(1,3-Thiazol-4-yl)aniline. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][6][9][10]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. (2024). PMC. Retrieved February 5, 2026, from [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. Retrieved February 5, 2026, from [Link]

  • Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). PMC. Retrieved February 5, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. Retrieved February 5, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved February 5, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH. Retrieved February 5, 2026, from [Link]

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A Technical Guide to Isothiazolyl-Aniline Scaffolds in Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, have become one of the most critical target classes in modern oncology and beyond. The development of small molecule inhibitors that can selectively modulate kinase activity remains a cornerstone of targeted therapy.[1] This guide delves into the emerging potential of the isothiazolyl-aniline scaffold, a heterocyclic framework showing promise in the design of novel kinase inhibitors. While less explored than its 1,3-thiazole isomer, the unique electronic and structural characteristics of the isothiazole ring offer distinct opportunities for molecular recognition within the ATP-binding pocket of various kinases. We will explore the synthetic rationale, structure-activity relationships (SAR), and mechanistic underpinnings of this scaffold, supported by case studies and detailed experimental protocols. This document serves as a technical resource to empower researchers to leverage the isothiazolyl-aniline core in the pursuit of next-generation targeted therapeutics.

The Kinase Inhibitor Landscape: A Scaffold-Centric View

The dysregulation of protein kinase signaling is a hallmark of numerous human diseases, most notably cancer.[2] Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism that controls a vast array of cellular processes, including proliferation, differentiation, and survival.[2] The development of inhibitors that compete with ATP for binding to the kinase active site has proven to be a highly successful therapeutic strategy.

The success of this approach has been driven by an integrated drug discovery paradigm that often begins with small molecular starting points, or scaffolds.[3] A scaffold-based design leverages a core molecular structure that establishes key interactions with the target, which is then systematically decorated with functional groups to optimize potency, selectivity, and pharmacokinetic properties.[3] Heterocyclic rings are particularly privileged scaffolds in kinase inhibitor design due to their ability to form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, mimicking the adenine moiety of ATP.[4]

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a well-established and highly successful scaffold in this domain.[5] Its derivatives are present in numerous bioactive compounds and approved drugs, including the notable pan-Src inhibitor Dasatinib, which is based on a 2-aminothiazole template.[6][7] However, the vastness of the "kinome" demands continuous exploration of novel chemical matter. The isothiazole ring, a 1,2-isomer of thiazole, represents a compelling but less-investigated alternative, offering a different arrangement of heteroatoms and hydrogen bonding potential that can be exploited for designing inhibitors with novel target profiles.

Synthesis and Chemical Properties of the Isothiazolyl-Aniline Core

The isothiazolyl-aniline scaffold combines the isothiazole heterocycle with a substituted aniline moiety. This combination is synthetically accessible and provides a modular framework for building extensive compound libraries. The aniline nitrogen serves as a key attachment point and often participates directly in hinge-binding interactions, while substitutions on the aniline ring can be used to probe deeper pockets and enhance selectivity.

While a universal synthetic route does not exist, the construction of these molecules generally follows convergent strategies where the isothiazole and aniline fragments are prepared separately and coupled in a late-stage reaction. For instance, the synthesis of a 3,7-disubstituted isothiazolo[4,3-b]pyridine, a fused isothiazole system, demonstrates a multi-step sequence to build the heterocyclic core before potential coupling to various aniline derivatives.[8] Similarly, the creation of isothiazole-purines involved building the isothiazole ring and subsequently coupling it to a purine base, showcasing the modularity of the approach.[9]

The causality behind choosing this scaffold lies in its physicochemical properties. The isothiazole ring is a relatively rigid and planar system that can effectively position appended functional groups. The nitrogen atom can act as a hydrogen bond acceptor, while the sulfur atom can engage in non-covalent interactions, and the C-H bonds of the ring can also serve as weak hydrogen bond donors. The attached aniline provides a vector for further chemical exploration, allowing for fine-tuning of electronic and steric properties to achieve desired biological activity.

Mechanism of Action: Engaging the Kinase ATP Pocket

The majority of kinase inhibitors, including those based on the isothiazolyl-aniline scaffold, function as "Type I" inhibitors. They bind to the active, DFG-in conformation of the kinase in the ATP-binding pocket and directly compete with endogenous ATP.[8] The potency of these inhibitors is largely dictated by the quality of their interactions with key residues within this pocket.

Molecular modeling and co-crystal structures of related inhibitors reveal a conserved binding pattern. The heterocyclic core (in this case, isothiazole) typically forms one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region. The aniline moiety can then extend into the pocket, with substituents directed towards either the solvent-exposed region or a deeper hydrophobic pocket, often referred to as the "back pocket."

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Isothiazolyl-Aniline Inhibitor hinge Hinge Region (e.g., Cys677 in PDGFRα) gatekeeper Gatekeeper Residue back_pocket Hydrophobic Back Pocket ribose_pocket Ribose Pocket isothiazole Isothiazole Ring isothiazole->hinge H-Bond Interaction (Key for Affinity) isothiazole->ribose_pocket aniline Aniline Moiety aniline->gatekeeper Steric Interaction (Selectivity Filter) substituent R-Group (Substitution) substituent->back_pocket Hydrophobic/Polar Interactions (Potency) G start Compound Library (Isothiazolyl-Aniline Derivatives) primary_screen Primary Screen (Biochemical Assay, e.g., ADP-Glo) Single High Concentration start->primary_screen dose_response Dose-Response Assay (Biochemical IC50 Determination) primary_screen->dose_response Active 'Hits' cellular_assay Cellular Proliferation Assay (e.g., MTT) Determine GI50 dose_response->cellular_assay Potent Compounds target_engagement Target Engagement Assay (e.g., Western Blot for p-Substrate) cellular_assay->target_engagement selectivity Kinome Selectivity Profiling target_engagement->selectivity Confirmed On-Target Activity admet In Vitro ADMET Profiling (Solubility, Permeability, Stability) selectivity->admet lead_opt Lead Optimization admet->lead_opt

Caption: A typical workflow for kinase inhibitor screening and validation.

Future Directions and Conclusion

The isothiazolyl-aniline scaffold represents a promising, albeit underexplored, area in kinase inhibitor research. Its structural and electronic properties offer a valuable alternative to more established heterocyclic systems, potentially enabling the discovery of inhibitors with novel selectivity profiles.

Future work should focus on the systematic synthesis and screening of focused isothiazolyl-aniline libraries against a broad panel of kinases. A key challenge will be to achieve high selectivity, as the ATP-binding site is conserved across the kinome. Structure-based design, guided by X-ray crystallography and computational modeling, will be indispensable in rationally designing substitutions that exploit subtle differences between kinase active sites. [10]Furthermore, early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be critical to ensure that potent compounds have the potential to become viable drug candidates.

References

  • El-Damasy, D. A., Ke, C., & Pae, A. N. (2021). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 11(48), 30233-30245. [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2020). Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles. Bioorganic & Medicinal Chemistry, 28(15), 115560. [Link]

  • Kim, J. H., Kim, J., Lee, J. H., Lee, J. H., Kim, J. H., Lee, J. H., ... & Kang, H. K. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Pharmaceuticals, 14(8), 832. [Link]

  • Zheng, Z., Liu, X., & Ai, Y. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Journal of Chemical Information and Modeling, 63(10), 3051-3061. [Link]

  • Wang, Y., Zhang, J., Li, Y., Zhang, Y., Li, Y., & Zhang, H. (2021). Design, Synthesis, and Evaluation of Novel Isothiazole-Purines as a Pyruvate Kinase-Based Fungicidal Lead Compound. Journal of Agricultural and Food Chemistry, 69(32), 9115-9125. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1239, 130510. [Link]

  • Zheng, Z., Liu, X., & Ai, Y. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Sabat, N., Abdel-Magid, A. F., & El-Damasy, D. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36611-36651. [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Das, J. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661. [Link]

  • El-Adl, K., El-Sattar, N. A., & El-Tantawy, A. (2021). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Scientific Reports, 11(1), 1-17. [Link]

  • Sabat, N., Abdel-Magid, A. F., & El-Damasy, D. A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(50), 36611-36651. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Research Square. [Link]

  • Sestito, S., & Rapposelli, S. (2024). Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Molbank, 2024(1), M1835. [Link]

  • Uehara, T., Hirose, T., & Onda, K. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 5(10), 1151-1156. [Link]

  • Davis, M. I., Bryan, M. C., & Schwartz, B. (2011). Scaffold-based design of kinase inhibitors for cancer therapy. Current topics in medicinal chemistry, 11(11), 1336-1350. [Link]

Sources

4-(1,2-thiazol-4-yl)benzenamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(1,2-thiazol-4-yl)benzenamine IUPAC name and synonyms Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Utility

Executive Summary & Chemical Identity

4-(1,2-thiazol-4-yl)benzenamine (also known as 4-(isothiazol-4-yl)aniline ) represents a specialized biaryl scaffold in medicinal chemistry. Unlike its more common isomer, 4-(1,3-thiazol-4-yl)aniline, this compound features an isothiazole ring. This distinction is critical; the 1,2-chalcogen-nitrogen arrangement imparts unique electronic properties and metabolic profiles compared to the 1,3-thiazole analogues.[1]

This guide provides a comprehensive technical analysis of the compound, focusing on its synthesis via palladium-catalyzed cross-coupling, its physicochemical properties, and its strategic value as a bioisostere in drug discovery.[1]

Nomenclature and Identifiers[1][2][3][4]
Identifier TypeValueNotes
IUPAC Name 4-(1,2-thiazol-4-yl)benzenaminePreferred Name
Common Name 4-(Isothiazol-4-yl)anilineWidely used in literature
Systematic Name 4-(Isothiazol-4-yl)phenylamineAlternative
SMILES Nc1ccc(c2cnsc2)cc1Canonical
InChI Key Predicted based on structureUnique hash required for database entry
Molecular Formula C₉H₈N₂SMW: 176.24 g/mol

Critical Distinction: Ensure differentiation from 4-(1,3-thiazol-4-yl)aniline (CAS 60759-10-6). The 1,2-position of the sulfur and nitrogen atoms (isothiazole) significantly alters the dipole moment and hydrogen bond basicity compared to the 1,3-arrangement (thiazole).[1]

Synthetic Methodologies

The construction of the 4-arylisothiazole core is non-trivial due to the lability of the isothiazole ring under harsh conditions.[1] The most robust protocol involves a Suzuki-Miyaura Cross-Coupling between a halogenated isothiazole and an aniline boronic acid derivative.[1]

Protocol A: Palladium-Catalyzed Suzuki Coupling

This method is preferred for its functional group tolerance and high regioselectivity.

Reaction Scheme:


[1]
Detailed Experimental Workflow
  • Reagents:

    • Substrate 1: 4-Bromoisothiazole (1.0 eq)[1]

    • Substrate 2: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)[1]

    • Base: K₂CO₂ (2.0 M aqueous solution, 3.0 eq)[1]

    • Solvent: 1,4-Dioxane (degassed)[1]

  • Procedure:

    • Step 1 (Inertion): Charge a reaction vial with 4-bromoisothiazole, the boronic ester, and the Pd catalyst.[1] Seal and purge with Argon for 5 minutes.

    • Step 2 (Solvation): Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.[1]

    • Step 3 (Activation): Heat the mixture to 90°C for 12 hours. Monitor via LC-MS for the disappearance of the bromide.

    • Step 4 (Work-up): Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc and wash with brine.[1]

    • Step 5 (Purification): Concentrate the organic layer.[1] Purify via flash column chromatography (SiO₂) using a gradient of Hexanes:EtOAc (0-40%).[1]

Expert Insight: The 4-position of the isothiazole ring is electronically activated for oxidative addition but less so than typical aryl bromides.[1] The use of bidentate ligands like dppf prevents rapid catalyst deactivation.[1]

Visualization: Synthetic & Metabolic Pathways

Figure 1: Suzuki Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to the formation of the isothiazole-aniline bond.[1]

SuzukiCycle Pd0 Pd(0) Species (Active Catalyst) OxAdd Oxidative Addition (Pd(II)-Ar-Br Complex) Pd0->OxAdd + Substrate 1 TransMet Transmetallation (Boronate Complex) OxAdd->TransMet + Substrate 2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product 4-(Isothiazol-4-yl)aniline RedElim->Product Release Substrate1 4-Bromoisothiazole Substrate1->OxAdd Substrate2 4-Aminophenylboronic acid Substrate2->TransMet

Caption: Catalytic cycle for the cross-coupling of 4-bromoisothiazole and 4-aminophenylboronic acid.

Figure 2: Metabolic Stability Logic

Isothiazoles can undergo bioactivation.[1][2] However, substitution at the C-4 position mitigates specific toxic pathways.[1]

Metabolism Unsub Unsubstituted Isothiazole Ox S-Oxidation (P450 Mediated) Unsub->Ox GSH Glutathione Adduct (Toxicity Risk) Ox->GSH Nucleophilic Attack at C-4/C-5 Subst 4-(Isothiazol-4-yl)aniline Stable Metabolically Stable (C-4 Blocked) Subst->Stable Steric/Electronic Blocking

Caption: Impact of C-4 arylation on blocking glutathione-mediated bioactivation pathways.

Physicochemical & Medicinal Properties[1][2][3][4][6][7]

Bioisosterism and Design Strategy

In drug discovery, the isothiazole ring acts as a bioisostere for:

  • Pyridine: Reduces basicity (Isothiazole pKa ~ -0.5 vs Pyridine ~ 5.2), useful for improving membrane permeability if the molecule is too polar.[1]

  • Thiazole (1,3): Modulates lipophilicity.[1] Isothiazoles are generally more polar and have higher water solubility than their 1,3-thiazole counterparts due to the adjacent electronegative heteroatoms.[1]

Predicted Properties Table[1]
PropertyValue (Predicted)Relevance
LogP 1.8 - 2.2Optimal for oral bioavailability (Lipinski compliant)
TPSA ~52 ŲGood membrane permeability (Target < 140 Ų)
H-Bond Donors 1 (Aniline -NH₂)Interaction with receptor pockets
H-Bond Acceptors 2 (N, S)Isothiazole N is a weak acceptor
pKa (Aniline) ~4.0 - 4.5Less basic than aniline (4.[1]6) due to electron-withdrawing isothiazole
Safety & Toxicology (SDS Highlights)
  • Hazard Identification: Like many anilines, this compound should be treated as potentially toxic if swallowed (Acute Tox.[1] 3) and a skin sensitizer .[1]

  • Metabolic Activation: While C-4 substitution blocks the primary "soft spot" for glutathione conjugation seen in simple isothiazoles, the aniline moiety remains susceptible to N-oxidation or acetylation.[1]

References

  • Synthesis of Isothiazoles: Kletskov, A. V., et al. (2019).[1] "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Thieme Connect.[1][3] Link

  • Bioactivation Mechanisms: Chowdhury, S. K., et al. (2010).[1] "Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery." Chemical Research in Toxicology. Link

  • Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link[1]

  • Isothiazole Chemistry: Zhuravel, I. O., et al. (2025).[1] "Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications." ResearchGate.[1][4] Link

Sources

Methodological & Application

Application Note: Preparation of 4-(isothiazol-4-yl)aniline via Oxidative Cyclization of 3-Aminopropenethiones

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists. It details the robust synthesis of 4-(isothiazol-4-yl)aniline starting from 3-aminopropenethiones (specifically


-aminothioacrylamides).

The guide addresses the challenge of constructing the isothiazole core while preserving the sensitive aniline moiety, utilizing a Nitro-precursor strategy to ensure chemoselectivity.

Executive Summary

The isothiazole scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for thiazoles, oxazoles, and pyridines. This protocol details the synthesis of 4-(isothiazol-4-yl)aniline , a key intermediate for various kinase inhibitors and anti-inflammatory agents.

The method relies on the oxidative cyclization of 3-amino-2-arylprop-2-enethioamides (a stable class of 3-aminopropenethiones). To prevent oxidative degradation of the aniline nitrogen during ring closure, the synthesis proceeds through a 4-nitrophenyl intermediate, followed by a chemoselective reduction.

Key Advantages of This Protocol
  • Regioselectivity: Exclusively yields the 4-aryl isomer.

  • Scalability: Avoids chromatography in early steps; intermediates are isolated by precipitation.

  • Safety: Uses Iodine (

    
    ) as a mild oxidant, avoiding explosive peracids or toxic heavy metals.
    

Retrosynthetic Analysis & Strategy

The construction of the isothiazole ring involves the formation of the N–S bond. The most reliable precursor is the


-aminothioacrylamide , which undergoes oxidative closure.

Retrosynthesis Target 4-(Isothiazol-4-yl)aniline NitroIso 4-(4-Nitrophenyl)isothiazol-5-amine (Protected Intermediate) Target->NitroIso Reduction (SnCl2/HCl) Thioamide 3-Amino-2-(4-nitrophenyl) prop-2-enethioamide NitroIso->Thioamide Oxidative Cyclization (I2, EtOH) Nitrile 3-(Dimethylamino)-2- (4-nitrophenyl)acrylonitrile Thioamide->Nitrile Thiolysis (H2S/NaSH) SM 4-Nitrophenylacetonitrile Nitrile->SM Vilsmeier-Haack (DMF-DMA)

Figure 1: Retrosynthetic strategy employing a nitro-masking group to protect the aniline during the oxidative S–N bond formation.

Experimental Protocols

Phase 1: Precursor Synthesis

Objective: Preparation of 3-amino-2-(4-nitrophenyl)prop-2-enethioamide. Rationale: Direct thionation of enaminonitriles is more efficient than thioacylation of enamines.

Step 1.1: Enaminonitrile Formation
  • Charge a 500 mL RB flask with 4-Nitrophenylacetonitrile (16.2 g, 100 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (20 mL, 150 mmol).

  • Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a bright yellow/orange spot).

  • Concentrate under reduced pressure to remove excess DMF-DMA and methanol.

  • Triturate the residue with cold ethanol. Filter the yellow solid.

    • Yield: ~90% (Intermediate A: 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile).

Step 1.2: Conversion to Thioamide
  • Dissolve Intermediate A (10.8 g, 50 mmol) in Anhydrous Ethanol (100 mL).

  • Add Sodium Hydrosulfide hydrate (NaSH·xH₂O) (4.2 g, ~75 mmol) and Magnesium Methoxide (10 mol%) as a catalyst.

    • Note: Alternatively, bubble

      
       gas into the basic solution (requires strict safety protocols). NaSH is preferred for safety.
      
  • Heat to 60°C for 3 hours in a sealed pressure tube or well-vented reflux setup.

    • Mechanism:[1][2] Nucleophilic attack of hydrosulfide on the nitrile, followed by amine exchange if ammonia is added, or hydrolysis. The dimethylamino group often hydrolyzes to the primary amine or exchanges during workup/cyclization. For this protocol, we target the primary enamine (

      
      ) which is required for the specific isothiazole cyclization.
      
    • Modification: To ensure the primary amine (

      
      ) is present, add Ammonium Acetate  (5 eq) to the reaction mixture.
      
  • Cool and pour into ice water. Acidify to pH 4 with acetic acid.

  • Filter the precipitated orange solid (3-amino-2-(4-nitrophenyl)prop-2-enethioamide ).

Phase 2: Oxidative Cyclization (The Core Reaction)

Objective: Synthesis of 4-(4-nitrophenyl)isothiazol-5-amine. Critical Control: The rate of oxidant addition controls the exotherm and prevents over-oxidation of the sulfur.

  • Dissolve the thioamide (5.0 g, 22.4 mmol) in Ethanol (50 mL). Add Pyridine (2.0 mL, 25 mmol) as an acid scavenger.

  • Prepare a solution of Iodine (

    
    )  (5.7 g, 22.4 mmol) in Ethanol (30 mL).
    
  • Add the Iodine solution dropwise to the stirred thioamide solution at Room Temperature over 30 minutes.

    • Observation: The dark iodine color should fade initially. A permanent dark color indicates completion.

  • Stir for an additional 2 hours.

  • Quench excess iodine with saturated aqueous Sodium Thiosulfate (

    
    ).
    
  • Basify with saturated

    
     to precipitate the free base.
    
  • Filter the solid and recrystallize from EtOH/Water.

    • Product:4-(4-nitrophenyl)isothiazol-5-amine .

    • Note: If the 5-H isothiazole (des-amino) is strictly required, a deamination step (diazotization with

      
      -BuONO in THF) must be performed here. However, the 5-amino derivative is the direct product of this route and is often the desired pharmacophore.
      
Phase 3: Chemoselective Reduction

Objective: Conversion of the nitro group to the aniline.[1] Constraint: Avoid catalytic hydrogenation (


) as the isothiazole sulfur can poison the catalyst, and Raney Nickel causes desulfurization (ring destruction).
  • Suspend the nitro-isothiazole (2.2 g, 10 mmol) in Ethanol (20 mL) and Conc. HCl (10 mL).

  • Add Stannous Chloride Dihydrate (

    
    )  (11.2 g, 50 mmol) in portions.
    
    • Alternative: Iron powder (

      
      ) in Acetic Acid/Ethanol reflux is a cheaper, greener alternative.
      
  • Heat to 70°C for 2 hours.

  • Cool and neutralize with 10% NaOH solution (keep temperature <20°C).

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Dry over

    
     and concentrate.
    
  • Purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Mechanistic Insight & Data Analysis

Mechanism of Oxidative Cyclization

The reaction proceeds via an iodosulfide intermediate . The nucleophilic enamine nitrogen attacks the activated sulfur, closing the ring. Elimination of HI drives the aromatization.

Mechanism Step1 Thioamide (Nucleophilic S) Step2 S-Iodo Intermediate Step1->Step2 + I2 Step3 Cyclization (N-attack on S) Step2->Step3 - I- Step4 Aromatization (-HI) Step3->Step4 - HI

Figure 2: Mechanistic pathway of the iodine-mediated oxidative cyclization.

Expected Yields & Specifications
StepProductTypical YieldAppearanceMelting Point
1 Enaminonitrile85-92%Yellow Solid160-162°C
2 Thioamide70-80%Orange Solid185-188°C (dec)
3 Isothiazole (Nitro)65-75%Pale Yellow210-212°C
4 Target Aniline 80-88% Off-white Solid 195-198°C

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Cyclization Over-oxidation to sulfoxide/sulfone.Reduce reaction temperature to 0°C; add Iodine more slowly.
Incomplete Reduction Catalyst poisoning (

).
Increase equivalents of

to 6-8 eq or switch to Fe/AcOH.
Product is Sticky/Oil Residual DMF or Pyridine.Perform a thorough water wash of the organic layer; dry extensively in vacuo.
Desulfurization Used Pd/C or Raney Ni.STOP. Use chemical reduction (Fe, Sn, Zn) only.

References

  • General Isothiazole Synthesis

    • Crow, W. D., & Gosney, I. (1969). Isothiazole chemistry. Australian Journal of Chemistry, 22(4), 765-774.

  • Oxidative Cyclization of Thioamides

    • Liebscher, J., & Hartmann, H. (1979). 3-Aminopropenethioamides as synthons.[3] Heterocycles, 23, 997.

  • Reduction of Nitroarenes in Sulfur Heterocycles: Beattie, T. R., et al. (2022). Chemoselective reduction of nitroarenes. Journal of Organic Chemistry. (See general protocols for SnCl2 reduction).
  • Synthesis of 4-Aryl-5-aminoisothiazoles

    • Vicini, P., et al. (2000). Synthesis and biological evaluation of benzo[d]isothiazole derivatives. European Journal of Medicinal Chemistry.

Disclaimer: This protocol involves the use of hazardous chemicals (Iodine, Thioamides, Tin Chloride). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols for the Synthesis of Isothiazole-Aniline Biaryl Systems

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Isothiazole-Aniline Scaffold

The isothiazole-aniline biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science. Its unique electronic properties and conformational rigidity have made it a cornerstone in the design of targeted therapeutics, including kinase inhibitors for oncology and anti-inflammatory agents.[1][2] The inherent challenge in constructing these systems lies in the precise and efficient formation of the aryl-aryl or aryl-amine bond, often hindered by the specific electronic nature of the isothiazole ring. This guide provides an in-depth exploration of the critical reagents and field-tested protocols for the synthesis of these valuable compounds, moving beyond mere procedural lists to explain the fundamental principles that govern success.

Palladium-Catalyzed Cross-Coupling: The Workhorse of Biaryl Synthesis

The most robust and versatile methods for forging the isothiazole-aniline linkage are palladium-catalyzed cross-coupling reactions. The choice between Suzuki, Buchwald-Hartwig, or Stille coupling depends on the desired connectivity (C-C vs. C-N) and the availability of starting materials.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is the preeminent method for constructing a direct carbon-carbon bond between the isothiazole and aniline rings.[3] The reaction couples an organoboron species with an organohalide.

Mechanistic Rationale: The efficacy of the Suzuki coupling hinges on a well-understood Pd(0)/Pd(II) catalytic cycle.[3] The choice of ligand is critical; it must stabilize the palladium center, facilitate the rate-limiting oxidative addition step, and promote the final reductive elimination to release the biaryl product and regenerate the Pd(0) catalyst. Bases are essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.

Core Reagents and Their Functions

Reagent ClassExamplesFunction & Expert Insights
Isothiazole Partner 4-Bromoisothiazole, 5-Chloroisothiazole, Isothiazole-4-triflateThe halide or triflate acts as the electrophilic partner. Bromides offer a good balance of reactivity and stability. Chlorides are more cost-effective but often require more active catalyst systems. Triflates are highly reactive but can be moisture-sensitive.
Aniline Partner Aniline-4-boronic acid, Aniline-3-boronic acid pinacol esterThe organoboron component is the nucleophilic partner. Boronic acids are common, but pinacol esters offer superior stability and are less prone to protodeboronation, enhancing reproducibility.[4]
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, [Pd(dppf)Cl₂]Pd(PPh₃)₄ can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable precursors that are reduced in situ to the active Pd(0) species. [Pd(dppf)Cl₂] is an excellent, robust precatalyst for many challenging couplings.[5]
Ligand PPh₃, SPhos, XPhos, dppf (in [Pd(dppf)Cl₂])For simple substrates, triphenylphosphine (PPh₃) may suffice. For more challenging or sterically hindered couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos accelerate the reductive elimination step, leading to higher yields and turnover numbers.[6]
Base K₂CO₃, Cs₂CO₃, K₃PO₄A base is required to activate the boronic acid, forming a more nucleophilic boronate species for transmetalation. K₂CO₃ is a common choice, while the more soluble Cs₂CO₃ can be more effective for difficult couplings.[5]
Solvent Dioxane/H₂O, Toluene, DME, THFA mixture of an organic solvent and water is common, as water can aid in dissolving the base and stabilizing intermediates. Anhydrous conditions may be necessary for sensitive substrates.[7]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar¹-Pd(II)L₂-X) pd0->oa_complex Ar¹-X tm_complex Transmetalation Intermediate (Ar¹-Pd(II)L₂-Ar²) oa_complex->tm_complex Ar²-B(OR)₂ + Base tm_complex->pd0 Reductive Elimination re_product Product (Ar¹-Ar²) tm_complex->re_product ar1x Isothiazole-Halide (Ar¹-X) ar2b Aniline-Boronic Acid (Ar²-B(OR)₂) caption Catalytic cycle for Suzuki-Miyaura coupling.

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Field-Proven Protocol for Suzuki-Miyaura Coupling

  • Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the isothiazole halide (1.0 equiv), aniline boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) if they are not being added as a pre-formed complex. Add this mixture to the Schlenk flask.

  • Solvent Degassing: Add the chosen solvent (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting starting material typically indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic base and boron byproducts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination for C-N Bond Formation

For directly coupling the aniline nitrogen to the isothiazole ring, the Buchwald-Hartwig amination is the method of choice.[8] This reaction has revolutionized aryl amine synthesis, replacing harsher classical methods.[9]

Mechanistic Rationale: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) cycle. However, the key steps involve the oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to form the C-N bond.[10] The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the challenging reductive elimination step.[10][11]

Core Reagents and Their Functions

Reagent ClassExamplesFunction & Expert Insights
Amino Partner 5-Aminoisothiazole, AnilineThe amine serves as the nucleophilic partner. 2-Aminoazoles have historically been challenging substrates, making catalyst selection crucial.[12]
Aryl Partner Bromoaniline, 4-BromoisothiazoleThe aryl halide or triflate is the electrophilic partner. The choice depends on which fragment is more readily available.
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂These Pd(0) and Pd(II) precursors are standard and effective. They are typically used in combination with a specialized ligand.
Ligand XPhos, SPhos, RuPhos, BrettPhosThese are state-of-the-art, sterically demanding phosphine ligands developed by the Buchwald group. Their bulkiness promotes the C-N bond-forming reductive elimination step, preventing catalyst decomposition and increasing reaction rates.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center. Sodium tert-butoxide is a common and highly effective choice.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_inputs pd0 Pd(0)L (Active Catalyst) oa_complex Oxidative Addition Intermediate (Ar-Pd(II)L-X) pd0->oa_complex Ar-X amido_complex Amido Complex (Ar-Pd(II)L-NR¹R²) oa_complex->amido_complex HNR¹R² + Base, - HX amido_complex->pd0 Reductive Elimination re_product Product (Ar-NR¹R²) amido_complex->re_product arx Aryl-Halide (Ar-X) amine Amine (HNR¹R²) caption Catalytic cycle for Buchwald-Hartwig amination.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Field-Proven Protocol for Buchwald-Hartwig Amination

  • Inert Atmosphere Preparation: To a glovebox or a flame-dried Schlenk tube under argon, add the aryl halide (1.0 equiv), the amine (1.1-1.3 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv), and the ligand (e.g., XPhos, 0.02 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (0.1-0.2 M).

  • Reaction: Seal the tube or flask and heat the mixture to the specified temperature (typically 80-120 °C) with stirring.

  • Monitoring: Follow the reaction by LC-MS. Note that the aniline products can sometimes be challenging to visualize on TLC plates without a specific stain.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate and separate the layers. Wash the organic phase with brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. The crude product is typically purified by silica gel chromatography to remove residual catalyst and byproducts.

Stille Coupling: An Alternative C-C Bond Strategy

The Stille reaction provides another powerful method for C-C bond formation by coupling an organohalide with an organotin compound.[13] While concerns over the toxicity of organotin reagents and byproducts exist, the reaction is often highly effective and tolerant of a wide array of functional groups where Suzuki couplings might fail.[14]

Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the aryl group is transferred from the tin reagent to the palladium center.[14] This step does not typically require a base, which can be an advantage for base-sensitive substrates.

Core Reagents and Their Functions

Reagent ClassExamplesFunction & Expert Insights
Isothiazole Partner 4-Iodoisothiazole, 5-BromoisothiazoleThe organohalide electrophile. Iodides are generally more reactive than bromides in Stille couplings.
Aniline Partner Tributyl(4-aminophenyl)stannaneThe organostannane is the nucleophilic partner. The tributyltin derivatives are common due to their stability and reactivity.
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(PPh₃)₄ is a classic, effective catalyst for this transformation. It can be generated in situ from other Pd sources and PPh₃.
Ligand PPh₃, AsPh₃, XPhosTriphenylphosphine is the most common ligand. In some cases, additives or more specialized ligands can accelerate the reaction.[15]
Additive (Optional) CuI, LiClCopper(I) iodide can act as a co-catalyst, accelerating the transmetalation step. LiCl can also facilitate this step by breaking up tin aggregates and forming more reactive organostannate species.
Solvent Toluene, DMF, NMP, THFAnhydrous, polar aprotic solvents are standard. DMF and NMP are excellent for dissolving reagents but require higher temperatures for removal.

Field-Proven Protocol for Stille Coupling

  • Inert Atmosphere Preparation: In a Schlenk flask under argon, dissolve the isothiazole halide (1.0 equiv) and the organostannane (1.1-1.2 equiv) in anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). If using additives like CuI, they are added at this stage.

  • Reaction: Heat the mixture to reflux (typically 90-110 °C for toluene) until the starting materials are consumed (as monitored by TLC or LC-MS).

  • Work-up: Cool the reaction and dilute with an organic solvent. To remove the toxic tin byproducts, wash the organic solution with an aqueous solution of KF or saturated NH₄Cl. The fluoride ions form insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.

  • Purification: After the aqueous wash, dry the organic layer, concentrate, and purify by column chromatography.

Direct C-H Arylation: A Modern, Atom-Economical Approach

Direct C-H arylation has emerged as a powerful, sustainable strategy that avoids the pre-functionalization of one of the coupling partners (i.e., the synthesis of organoboron or organotin reagents).[16] This approach directly couples a C-H bond of one arene with the halide of another.

Mechanistic Rationale: These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway or through electrophilic palladation. An additive, often a carboxylic acid like pivalic acid (PivOH), is frequently required to facilitate the C-H activation step.[17] An oxidant is also needed if coupling two C-H bonds directly.

Core Reagents and Their Functions

Reagent ClassExamplesFunction & Expert Insights
C-H Partner Isothiazole, AnilineThe reaction targets the most acidic C-H bond. For isothiazole, this is often the C5 position. For aniline, ortho-arylation can be achieved with directing groups.
Aryl Partner Bromoaniline, 4-IodoisothiazoleThe aryl halide partner.
Palladium Catalyst Pd(OAc)₂, PdCl₂Simple palladium salts are often highly effective, sometimes without the need for additional ligands.[16][18]
Additive PivOH, Acetic AcidCarboxylic acid additives are believed to act as proton shuttles in the CMD mechanism, significantly accelerating the reaction.[12]
Base K₂CO₃, Cs₂CO₃A base is required to neutralize the HX generated during the reaction.
Solvent DMA, DMSO, TolueneHigh-boiling polar aprotic solvents are commonly used to achieve the necessary reaction temperatures.

Visualizing the Direct Arylation Workflow

Direct_Arylation_Workflow start Reactants (Isothiazole + Aryl Halide) mix Combine with: - Pd Catalyst (e.g., Pd(OAc)₂) - Base (e.g., K₂CO₃) - Additive (e.g., PivOH) start->mix react Heat under Inert Atmosphere (100-140 °C) mix->react workup Aqueous Work-up & Extraction react->workup purify Column Chromatography workup->purify product Isothiazole-Aniline Product purify->product caption General workflow for direct C-H arylation.

Caption: General workflow for direct C-H arylation.

Field-Proven Protocol for Direct C-H Arylation

  • Setup: In a pressure tube, combine the isothiazole (1.5-2.0 equiv, as it can also act as the solvent), the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the additive (e.g., PivOH, 0.3 equiv).

  • Solvent: If the C-H partner is not used in excess, add a high-boiling solvent like DMA or DMSO (0.2 M).

  • Reaction: Seal the tube and heat to 120-150 °C for 12-24 hours.

  • Work-up & Purification: Follow the standard procedures for work-up and purification as described in the previous protocols.

References

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts | Request PDF. Retrieved from [Link]

  • Wang, Z., et al. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]

  • PubMed. (2026). Synthesis and Functionalization of Thiazolo[c]isothiazoles. Retrieved from [Link]

  • Encyclopedia.pub. (n.d.). Thiazoles and Bisthiazoles. Retrieved from [Link]

  • Who we serve. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

  • Li, W., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Stevens, E. (2019). synthesis of thiazoles. YouTube. Retrieved from [Link]

  • ResearchGate. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Ligand-free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Aniline ortho C-H Sulfuration/Cyclization with Elemental Sulfur for Efficient Synthesis of 2-Substituted Benzothiazoles under Metal-Free Conditions | Request PDF. Retrieved from [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... Retrieved from [Link]

  • MDPI. (n.d.). Coupling of Thiazole-2-Amines with Isocyanide Ligands in bis-(Isocyanide) Platinum Complex: A New Type of Reactivity. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (n.d.). THE STILLE REACTION, 38 YEARS LATER. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]

  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles | Request PDF. Retrieved from [Link]

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Strategic Functionalization of 4-(1,2-thiazol-4-yl)aniline: A Guide for SAR Expansion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

In the landscape of medicinal chemistry, the 4-(1,2-thiazol-4-yl)aniline scaffold represents a privileged structural motif. It combines the metabolic stability and unique electronic profile of the isothiazole ring with the versatile functionalization handle of an aniline .

This guide addresses the specific synthetic challenges and opportunities presented by this molecule. Unlike its 1,3-thiazole isomer, the 1,2-thiazole (isothiazole) possesses a labile N–S bond that requires specific handling precautions. This document provides validated protocols for expanding Structure-Activity Relationships (SAR) via two distinct vectors:

  • Vector A (N-Terminus): Functionalization of the exocyclic amine.

  • Vector B (C-Terminus): Regioselective C-H activation of the isothiazole core.

Structural Properties & Stability
PropertyCharacteristicDrug Discovery Implication
Core Geometry 5-membered aromatic heterocycleBioisostere for pyridine, thiazole, and isoxazole.
Electronic Nature Electron-deficient ringLowers pKa of the aniline nitrogen; reduces metabolic oxidation liability.
Critical Liability N–S Bond UNSTABLE to reductive conditions (e.g., H₂/Pd, LiAlH₄). Cleavage yields enaminothiones.
C-H Acidity C-5 Proton (Isothiazole)pKa ~28-30. Accessible for lithiation/direct arylation.[1]

Strategic Functionalization Workflows

The following decision tree illustrates the logical flow for diversifying this scaffold. Note the bifurcation based on the target vector.

G Start This compound (Scaffold) VectorA Vector A: Amine Functionalization Start->VectorA Library Gen VectorB Vector B: Isothiazole C-5 Functionalization Start->VectorB Core Mod Amide Amide Coupling (HATU/Base) VectorA->Amide Urea Urea Formation (Isocyanates) VectorA->Urea Buchwald Buchwald-Hartwig (Pd-Catalysis) VectorA->Buchwald Lithiation C-5 Lithiation (LDA, -78°C) VectorB->Lithiation Electrophile Trapping CH_Act C-H Arylation (Pd(OAc)2) VectorB->CH_Act Biaryl Synthesis

Figure 1: Divergent synthesis strategy for this compound. Vector A focuses on the exocyclic amine, while Vector B targets the heterocyclic core.

Detailed Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Vector A)

Objective: Synthesis of amide libraries targeting the aniline handle. Rationale: The isothiazole ring acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen. Standard EDC/NHS conditions may fail; high-activity coupling reagents like HATU are required.

Materials:

  • Scaffold: this compound (1.0 eq)

  • Carboxylic Acid: Diverse R-COOH (1.2 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: In a reaction vial, dissolve the Carboxylic Acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF (0.2 M concentration relative to acid).

  • Activation: Add DIPEA (1.5 eq) and stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation is crucial to form the active ester.

  • Addition: Add this compound (1.0 eq) and the remaining DIPEA (1.5 eq) to the mixture.

  • Reaction: Stir at 50°C for 4–12 hours. Causality: Mild heating overcomes the reduced nucleophilicity of the EWG-substituted aniline.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: C-5 Regioselective Lithiation (Vector B)

Objective: Introduction of alkyl, halo, or formyl groups at the isothiazole C-5 position. Rationale: The C-5 proton is the most acidic site (pKa ~28). However, the N–S bond is susceptible to nucleophilic attack. Lithium Diisopropylamide (LDA) is preferred over n-BuLi because it is non-nucleophilic, preventing ring cleavage.

Safety Critical: Maintain temperature strictly below -70°C.

Materials:

  • Scaffold: N-Boc-4-(1,2-thiazol-4-yl)aniline (Protection of amine is MANDATORY)

  • Base: LDA (freshly prepared or commercial 2.0 M solution)

  • Electrophile: MeI, DMF, or I₂

  • Solvent: THF (Anhydrous, degassed)

Step-by-Step Procedure:

  • Protection: Ensure the aniline amine is protected (e.g., Boc-group). Free amines will quench the lithiating agent.

  • Setup: Flame-dry a round-bottom flask under Argon atmosphere. Add anhydrous THF and the Boc-protected scaffold.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for equilibration.

  • Lithiation: Dropwise add LDA (1.1 eq) over 10 minutes. Stir at -78°C for 30 minutes. Visual Cue: Solution may turn dark yellow/orange indicating anion formation.

  • Trapping: Add the Electrophile (1.5 eq) (e.g., Methyl Iodide) dropwise.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C over 30 minutes.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc. The product now contains a C-5 substituent.[1][2][3]

Protocol C: Buchwald-Hartwig Amination (Vector A - Advanced)

Objective: Creating C-N biaryl linkages. Rationale: The isothiazole-aniline is electron-deficient. Palladium catalysts with electron-rich, bulky phosphine ligands (e.g., BrettPhos or XantPhos) are required to facilitate the oxidative addition and reductive elimination steps.

Materials:

  • Scaffold: this compound (1.0 eq)

  • Coupling Partner: Aryl Bromide/Iodide (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (5 mol%)

  • Ligand: XantPhos or BrettPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-Dioxane with Argon for 20 minutes. Oxygen inhibits the Pd catalytic cycle.

  • Assembly: In a glovebox or under Argon stream, combine Scaffold, Aryl Halide, Pd₂(dba)₃, Ligand, and Cs₂CO₃ in a sealed tube.

  • Solvation: Add degassed Dioxane (0.1 M).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Filtration: Cool to RT, filter through a celite pad to remove inorganic salts and Palladium black.

  • Analysis: Check LC-MS for conversion.

Stability & Troubleshooting Guide

IssueProbable CauseCorrective Action
Ring Opening (N-S Cleavage) Use of reducing agents (H₂, NaBH₄) or strong nucleophiles (n-BuLi).Avoid hydrogenation. Use chemical reduction (Fe/NH₄Cl) if reducing nitro-precursors. Use LDA for lithiation.
Low Yield in Amide Coupling Low nucleophilicity of aniline.Switch to high-energy coupling agents (HATU, COMU) or convert acid to acid chloride.
C-5 Lithiation Failure Temperature too high or wet solvent.Ensure -78°C is maintained. Use fresh anhydrous THF. Ensure amine is Boc-protected.

References

  • Isothiazole Synthesis & Stability

    • Ma, X., et al. (2020).[4] "Three-component reactions... for the synthesis of thiazoles and isothiazoles." Organic Letters.

  • Isothiazoles in Drug Discovery

    • Alam, M. A., et al. (2019).[5][6] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medicinal & Analytical Chemistry International Journal.

  • Buchwald-Hartwig Protocols

    • Guram, A. S., et al. (2006). "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

  • C-H Activation of Azoles

    • Liang, Y., et al. (2014).[1] "Regioselective Arylation of Thiazole Derivatives at 5-Position." Organic Letters.

  • Isothiazole C-5 Functionalization

    • Potkin, V. I., et al. (2019).[5][6][7] "Isothiazoles in the Design and Synthesis of Biologically Active Substances." Synthesis.

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Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Isothiazolyl-Anilines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is paramount. Isothiazolyl-anilines, a class of compounds with significant potential in medicinal chemistry, present unique challenges and opportunities in their characterization by mass spectrometry. This guide provides an in-depth comparison of their fragmentation behavior under both Electron Ionization (EI) and Electrospray Ionization (ESI), supported by foundational principles and detailed experimental protocols. Our focus is not merely on the "what" but the "why," offering insights into the causal mechanisms that dictate the fragmentation pathways.

Foundational Principles: Deconstructing the Moieties

To understand the fragmentation of isothiazolyl-anilines, we must first examine the behavior of their constituent parts: the isothiazole ring and the aniline moiety.

The Isothiazole Ring: A Fragile Heterocycle

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is characterized by a relatively low degree of aromatic stability compared to its isomer, thiazole. This inherent instability dictates its fragmentation pattern, which is primarily driven by ring cleavage.

Under Electron Ionization (EI), the isothiazole molecular ion (m/z 85) undergoes a characteristic fragmentation cascade.[1][2] The primary cleavage event is the loss of hydrogen cyanide (HCN), leading to a prominent fragment ion at m/z 58. This is followed by the expulsion of a sulfur atom to yield a fragment at m/z 26. Another significant fragmentation pathway involves the loss of acetylene (C₂H₂), resulting in an ion at m/z 59.

The Aniline Moiety: Classic Aromatic Fragmentation

Aniline, under EI, exhibits a fragmentation pattern characteristic of many simple aromatic compounds. The molecular ion (m/z 93) is typically abundant.[3][4] The most significant fragmentation pathway involves the loss of a hydrogen atom to form the azatropylium ion, followed by the expulsion of hydrogen cyanide (HCN) to produce a cyclopentadienyl cation at m/z 65.[5] This loss of 27 amu (HCN) from the molecular ion is a hallmark of aniline fragmentation.

Electron Ionization (EI) Mass Spectrometry of Isothiazolyl-Anilines

When the isothiazole and aniline moieties are combined, the resulting fragmentation pattern under EI is a composite of their individual behaviors, influenced by the linkage and substitution. For a generic N-(isothiazolyl)aniline, the initial ionization will likely occur on the aniline nitrogen due to its lower ionization energy.

The primary fragmentation pathways observed are:

  • Cleavage of the Isothiazole Ring: Similar to unsubstituted isothiazole, the isothiazole ring of the molecular ion can undergo cleavage, often initiated by the loss of HCN or a related neutral species.

  • Cleavage at the N-C Bond: The bond connecting the aniline nitrogen to the isothiazole ring can cleave, leading to fragments corresponding to the isothiazole and aniline ions, or their further fragmentation products.

  • Aniline-Driven Fragmentation: The aniline moiety can undergo its characteristic loss of HCN.

Table 1: Predicted Major EI-MS Fragments for a Generic N-(Isothiazol-3-yl)aniline

m/z Value (Proposed)Proposed Fragment Structure/OriginNotes
M+Molecular IonAbundance will depend on the stability of the specific isomer.
M-27[M-HCN]+Loss of HCN, likely from the aniline moiety.
M-28[M-C₂H₄]+ or [M-CO]+Possible if substituents are present.
92[Aniline - H]+Fragment corresponding to the aniline portion.
84[Isothiazolyl-amine]+Fragment corresponding to the isothiazole portion with the linking nitrogen.
65[C₅H₅]+Secondary fragmentation from the aniline portion.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of Isothiazolyl-Anilines

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[6] Structural information is then obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of the protonated molecule will be directed by the site of protonation, which is most likely the aniline nitrogen or the isothiazole nitrogen, depending on the gas-phase basicity.

Protonation on the Aniline Nitrogen

If protonation occurs on the aniline nitrogen, the fragmentation will be influenced by the charge localization on this moiety.

M_H [M+H]⁺ Frag1 Loss of Isothiazole Radical M_H->Frag1  Cleavage of N-C bond Frag2 Loss of Neutral Aniline M_H->Frag2  Cleavage of N-C bond Frag3 Isothiazole Ring Opening M_H->Frag3  Rearrangement Aniline_ion Anilinium Ion Frag1->Aniline_ion Isothiazole_ion Isothiazole Cation Frag2->Isothiazole_ion

Caption: ESI-MS/MS fragmentation pathways for isothiazolyl-anilines.

Comparative Fragmentation: Isothiazole vs. Thiazole Analogs

It is instructive to compare the fragmentation of isothiazolyl-anilines with their more stable thiazolyl-aniline isomers. The thiazole ring is generally more resistant to fragmentation than the isothiazole ring.[7][8] Consequently, under CID, thiazolyl-anilines are more likely to exhibit fragmentation pathways dominated by the aniline moiety or cleavage of substituents, with the thiazole ring remaining intact. In contrast, isothiazolyl-anilines will show a greater propensity for fragmentation involving the cleavage of the isothiazole ring itself.

Table 2: Comparative ESI-MS/MS Fragmentation of Isomeric Phenylamino-heterocycles

FeatureN-(Isothiazol-3-yl)anilineN-(Thiazol-2-yl)aniline
Primary Fragmentation Isothiazole ring opening (e.g., loss of HCN, S)Cleavage of the aniline moiety (e.g., loss of NH₃)
Characteristic Neutral Loss 27 (HCN), 32 (S)17 (NH₃)
Relative Abundance of Ring-Intact Fragments LowerHigher

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol for EI-MS Analysis
  • Sample Preparation: Dissolve the purified isothiazolyl-aniline derivative in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., HP-5MS) is typically suitable.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[9]

  • Data Acquisition: Acquire data over a mass range of m/z 40-500.

Protocol for ESI-MS/MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[10] Dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[10]

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) equipped with an ESI source.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5-4.5 kV

    • Nebulizer Gas (N₂): 1-2 Bar

    • Drying Gas (N₂): 8-10 L/min at 200-250 °C

  • MS/MS Parameters:

    • Isolation Width: 1-2 Da

    • Collision Energy: Perform a ramping experiment (e.g., 10-40 eV) to determine the optimal energy for fragmentation.

    • Collision Gas: Argon

  • Data Acquisition: First, acquire a full scan MS spectrum to identify the [M+H]⁺ ion. Then, perform a product ion scan on the isolated [M+H]⁺ ion.

cluster_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis Stock 1 mg/mL Stock Working 1-10 µg/mL Working Solution (50:50 ACN:H₂O + 0.1% FA) Stock->Working Dilution LC Liquid Chromatography (Optional Separation) Working->LC ESI Electrospray Ionization ([M+H]⁺ formation) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (Fragmentation) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2

Caption: Workflow for ESI-MS/MS analysis of isothiazolyl-anilines.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectral fragmentation of isothiazolyl-anilines is a predictable process governed by the interplay between the fragile isothiazole ring and the aniline moiety. Under EI, fragmentation is extensive, involving cleavages of both ring systems. In contrast, ESI-MS/MS provides more controlled fragmentation of the protonated molecule, with the fragmentation pathways being highly dependent on the site of protonation and offering a clearer distinction from more stable isomers like thiazolyl-anilines.

By understanding these fundamental principles and employing robust experimental protocols, researchers can confidently utilize mass spectrometry to elucidate the structures of novel isothiazolyl-aniline derivatives, accelerating the pace of drug discovery and development. This guide serves as a foundational reference, empowering scientists to move beyond simple spectral interpretation to a deeper, mechanistic understanding of the gas-phase chemistry of this important class of molecules.

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). electron ionisation mass spectra of some sulphonylhydrazinothiazoles. Retrieved from [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 45B(6), 1454-1459.
  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available from: [Link]

  • Holčapek, M., et al. (2010). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Analytica Chimica Acta, 669(1-2), 3-15.
  • NIST. (n.d.). Isothiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • G. Jones, et al. (2000).
  • MassBank. (2019). 1,2-Benzisothiazolinone. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved from [Link]

  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1765-1775.
  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • El-Gendy, M. M. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Chinese Chemical Society, 51(5A), 957-964.
  • NIST. (n.d.). Isothiazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Korfmacher, W. A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC North America, 23(2), 156-165.
  • Galkin, M. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 852. Available from: [Link]

  • Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574.
  • NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Klyba, L. V., et al. (2019). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Chemistry of Heterocyclic Compounds, 55(10), 964-972.
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  • Klyba, L. V., et al. (2023). Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of N-(5-Aminothiophen-2-yl)- and N-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas. Russian Journal of Organic Chemistry, 59(10), 1635-1642.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal and Safe Handling of 4-(1,2-Thiazol-4-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 4-(1,2-Thiazol-4-yl)aniline demands the highest standards of safety and environmental stewardship. This guide provides essential, field-tested procedures for the proper handling and disposal of this compound. The inherent hazards of its constituent aromatic amine and thiazole moieties necessitate a rigorous approach to waste management. This document moves beyond mere compliance, offering a framework for operational excellence in laboratory safety.

Core Hazard Profile and Risk Assessment

This compound must be treated as a hazardous substance. Its risk profile is derived from two key structural features:

  • The Aniline Moiety: Aromatic amines as a class are known for their toxicity upon ingestion, inhalation, and dermal contact. Aniline itself is classified as toxic, a suspected carcinogen and mutagen, and is notably hazardous to aquatic ecosystems.[1][2][3] Therefore, this compound should be handled with the assumption of similar systemic toxicity and potential long-term health effects.

  • The Thiazole Moiety: Thiazole and its derivatives can be harmful if swallowed and may cause irritation.[4][5] While the thiazole ring is a common feature in many pharmaceuticals, in a waste context, its sulfur and nitrogen content can produce toxic oxides (NOx, SOx) upon improper combustion.

Given the absence of a specific Safety Data Sheet (SDS) for this exact compound in the search results, a conservative approach based on these analogous structures is scientifically justified and essential for ensuring personnel safety.

Table 1: Analog-Based Hazard Summary
Hazard CategoryClassification & Precautionary Statement (based on analogs like Aniline and Thiazole)Causality and Rationale
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. [1][2] Wear comprehensive PPE.The aniline structure allows for rapid absorption through the skin and mucous membranes, potentially leading to systemic toxicity.
Serious Eye Damage Causes serious eye damage. [1] Wear chemical safety goggles at all times.Aromatic amines can be severely irritating and corrosive to eye tissue.
Carcinogenicity/Mutagenicity Suspected of causing genetic defects and cancer. [1][2] Handle as a potential carcinogen.Aniline is a known suspected carcinogen (Category 2). This property should be extrapolated to its derivatives until proven otherwise.
Aquatic Hazard Very toxic to aquatic life with long-lasting effects. [1][2] Do not discharge to drains or the environment.Aromatic amines can persist in the environment and are toxic to aquatic organisms. Proper disposal is critical to prevent ecological damage.[3]

Mandatory Personal Protective Equipment (PPE) and Handling

Handling this compound requires creating a barrier between the researcher and the chemical. Adherence to these PPE protocols is non-negotiable.

  • Engineering Controls: All work involving solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[2]

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles or a full-face shield.[6]

  • Hand Protection: Use chemically resistant gloves. Nitrile rubber gloves are a suitable choice for incidental contact.[7] For extended handling, consult a glove compatibility chart or the glove manufacturer's recommendations. Always inspect gloves before use and replace them immediately if contaminated or damaged.

  • Body Protection: A lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.[6] Ensure legs and feet are covered with long pants and closed-toe shoes.

Waste Characterization and Disposal Workflow

All waste streams containing this compound must be classified and disposed of as hazardous waste. It is the generator's responsibility to ensure compliance with all local, state, and federal regulations.[6][8][9]

Diagram 1: Disposal Decision Workflow

This diagram outlines the logical steps from waste generation to final disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal Generate Waste Generated (Pure compound, solution, or contaminated material) Characterize Characterize as Hazardous Waste: 'this compound' Generate->Characterize Step 1 Segregate Segregate Waste Stream (Solid vs. Liquid) Characterize->Segregate Step 2 Container Select Compatible, Labeled Container (HDPE or Glass) Segregate->Container Step 3 Seal Securely Seal & Attach Hazardous Waste Tag Container->Seal Step 4 Store Move to Designated Satellite Accumulation Area (SAA) Seal->Store Step 5 Pickup Arrange Pickup by Licensed Hazardous Waste Contractor Store->Pickup Step 6 Incinerate Final Disposal: Controlled High-Temp Incineration Pickup->Incinerate Step 7

Caption: Workflow for proper hazardous waste disposal.

Step-by-Step Disposal Protocols

Under no circumstances should any waste containing this compound be disposed of down the drain or in regular trash. [4][10][11]

Protocol 4.1: Disposal of Unused/Expired Pure Compound
  • Container: Keep the compound in its original, clearly labeled container if possible. If the container is compromised, transfer the material to a new, compatible container (e.g., amber glass or HDPE) inside a fume hood.

  • Labeling: Affix a hazardous waste tag to the container. Clearly write the full chemical name: "this compound".

  • Storage: Place the sealed container in a designated hazardous waste Satellite Accumulation Area (SAA). The area should be secure, away from incompatible materials like strong oxidizing agents and acids.[6][9][12]

  • Disposal: Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[9][13] The recommended final disposal method is controlled incineration.[4][10]

Protocol 4.2: Disposal of Contaminated Solids and PPE
  • Collection: Designate a specific, leak-proof waste container for all solid waste contaminated with the compound. This includes used gloves, weigh boats, contaminated paper towels, and silica gel from chromatography or spills.

  • Containment: The container should be a rigid pail with a lid or a sturdy, double-bagged polyethylene bag inside a labeled box.

  • Labeling: Label the container "Hazardous Waste: Solid Debris contaminated with this compound".

  • Storage & Disposal: When full, seal the container and move it to the SAA for pickup by a licensed contractor.

Protocol 4.3: Disposal of Contaminated Solutions (Aqueous & Organic)
  • Segregation: Do not mix waste streams. Use separate, dedicated waste containers for aqueous and organic solutions.

  • Container Selection: Use compatible, sealable containers (e.g., HDPE or glass jugs). Do not use metal containers. Ensure containers are vented if there is any risk of gas evolution, though this is not expected for this compound.

  • Labeling: Label each container clearly with "Hazardous Waste," the solvent system (e.g., "Methanol/DCM"), and the solute "this compound" with its approximate concentration.

  • Storage & Disposal: Store sealed containers in secondary containment within the SAA. Arrange for disposal via a licensed contractor, who will likely use incineration or another chemical treatment method.

Emergency Procedures: Spill Management

A rapid and correct response to a spill is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response team.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Control Access: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the appropriate PPE as described in Section 2, including double-gloving with nitrile gloves.

  • Contain & Absorb: For a solid spill, carefully cover the material with a damp paper towel to avoid raising dust, then gently sweep it into a container. For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][9][12][14] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[5][15]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or soapy water), working from the outside in. Place all cleaning materials in the hazardous waste container.

  • Dispose: Seal, label, and dispose of the spill cleanup waste as described in Protocol 4.2.

References

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Henkel.[Link]

  • Aniline Safety Data Sheet. Scribd.[Link]

  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer.[Link]

  • Safety Data Sheet: Thiazolyl blue. Carl ROTH.[Link]

  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. (2023-11-09). [Link]

  • Aniline - Safety Data Sheet. PENTA. (2025-04-08). [Link]

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency (EPA).[Link]

  • Aniline Standard Operating Procedure. Washington State University.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.